
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by the presence of multiple bromine atoms and a phenothiazine core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol typically involves the bromination of phenothiazine derivatives. The process begins with the preparation of 3,7-dibromo-10H-phenothiazine, which is achieved by reacting phenothiazine with bromine in the presence of a suitable solvent . The resulting 3,7-dibromo-10H-phenothiazine is then further brominated to introduce additional bromine atoms at the 2 and 4 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated phenothiazine derivatives.
Substitution: Alkylated or arylated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in psychiatric medications; this compound may have similar applications.
Industry: Employed in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dibromo-10H-phenothiazine: A precursor in the synthesis of the target compound.
2,4-Dibromophenol: Shares the brominated phenol structure but lacks the phenothiazine core.
Chlorpromazine: A well-known phenothiazine derivative used in psychiatric medicine.
Uniqueness
2,4-Dibromo-6-(3,7-dibromo-10H-phenothiazin-10-YL)phenol is unique due to its multiple bromine atoms and the combination of phenothiazine and phenol structures. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89922-64-5 |
|---|---|
Fórmula molecular |
C18H9Br4NOS |
Peso molecular |
607.0 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(3,7-dibromophenothiazin-10-yl)phenol |
InChI |
InChI=1S/C18H9Br4NOS/c19-9-1-3-13-16(7-9)25-17-8-10(20)2-4-14(17)23(13)15-6-11(21)5-12(22)18(15)24/h1-8,24H |
Clave InChI |
ZMQXZBBIQAPOMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)SC3=C(N2C4=C(C(=CC(=C4)Br)Br)O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


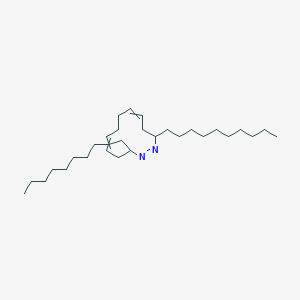
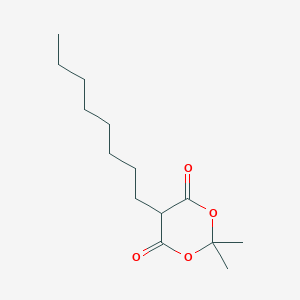

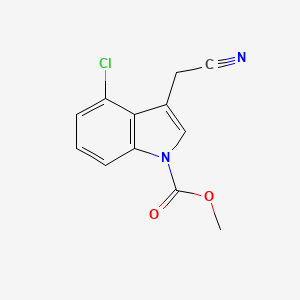

![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
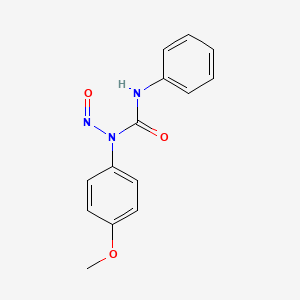

![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
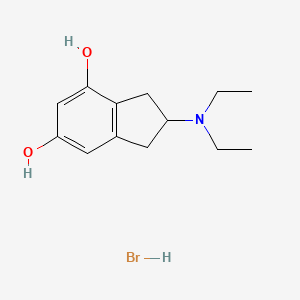

![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)

